![molecular formula C19H27N3O2 B5648092 1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar cyclopentyl and piperidine derivatives involves multi-step chemical processes including cycloadditions, nucleophilic addition-cyclization processes, and the Mannich reaction. These processes yield compounds with variable pharmacophoric groups and stereocontrolled fashion, contributing to their potential as substance P antagonists or other biological roles (Wu, Toppet, Compernolle, & Hoornaert, 2000) (Dotsenko, Krivokolysko, & Litvinov, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide shows a variety of functional groups arranged in a specific stereochemistry. The structural analysis often involves X-ray crystallography or computational chemistry methods, which helps in understanding the conformation and potential interaction sites for biological activity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including aminomethylation and interactions with DNA, which may contribute to their biological activities. They show different yields and reaction conditions, leading to a range of derivatives with diverse biological functions (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure can be determined through standard chemical analysis methods. These properties are important for the compound's application in drug formulation and delivery systems. However, specific data on 1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide might not be readily available but can be inferred from similar compounds (Si-jia, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the potential use of the compound in medicinal chemistry. Understanding these properties is crucial for the development of new drugs or chemical tools (Wu et al., 2000).
properties
IUPAC Name |
1-cyclopentyl-N-[(4,6-dimethylpyridin-3-yl)methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13-9-14(2)20-10-16(13)11-21-19(24)15-7-8-18(23)22(12-15)17-5-3-4-6-17/h9-10,15,17H,3-8,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXICQJBOOKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)C2CCC(=O)N(C2)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide |
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